



# Application Note: Measuring the Zeta Potential of CL15F6 Lipid Nanoparticles

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Compound of Interest		
Compound Name:	CL15F6	
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Audience: Researchers, scientists, and drug development professionals involved in the formulation and characterization of lipid nanoparticle (LNP) based therapeutics.

#### Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their use in mRNA vaccines.[1][2] The physicochemical properties of these LNPs are critical quality attributes that dictate their stability, safety, and efficacy.[3] Among these, zeta potential is a crucial parameter that measures the magnitude of the electrostatic charge at the surface of the nanoparticles.[4] This surface charge is a key indicator of colloidal stability, as a higher magnitude zeta potential (either positive or negative) prevents particle aggregation through electrostatic repulsion.[5][6][7]

**CL15F6** is an ionizable lipid used in the formulation of LNPs for applications such as plasmid DNA delivery.[8][9] The charge of such ionizable lipids is pH-dependent, which is critical for both nucleic acid encapsulation during formulation at low pH and for endosomal escape following cellular uptake.[10] Therefore, accurately measuring the zeta potential of **CL15F6** LNPs under various conditions is essential for optimizing formulation, predicting in-vivo performance, and ensuring batch-to-batch consistency.

This application note provides a detailed protocol for measuring the zeta potential of **CL15F6** LNPs using Electrophoretic Light Scattering (ELS).



## **Principle of Measurement**

Zeta potential is the electric potential at the slipping plane, which is the boundary separating the layer of ions that moves with the particle from the bulk dispersant.[11][12] It provides an indirect measure of the particle's surface charge and is a critical predictor of colloidal stability. [4]

The measurement is typically performed using Electrophoretic Light Scattering (ELS). In this technique, an electric field is applied across the sample dispersion, causing the charged nanoparticles to move with a certain velocity (electrophoretic mobility).[12][13] A laser beam is passed through the sample, and the scattered light from the moving particles undergoes a Doppler shift. This frequency shift is proportional to the particle velocity, which is then used to calculate the electrophoretic mobility. Finally, the zeta potential is calculated from the electrophoretic mobility using the Henry equation.[12] This technique is often integrated into instruments that also perform Dynamic Light Scattering (DLS) for particle size analysis.[13][14]

## **Experimental Protocol**

This protocol outlines the steps for measuring the zeta potential of pre-formulated **CL15F6** LNPs using a common ELS instrument, such as a Malvern Zetasizer or similar device.

### **Materials and Equipment**

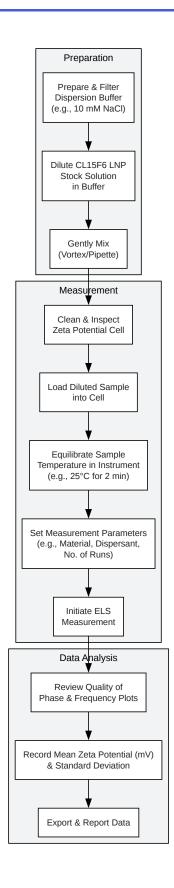
- ELS Instrument: Malvern Zetasizer Nano ZS, Wyatt DynaPro ZetaStar, or equivalent.
- Measurement Cells: Folded capillary zeta potential cells (e.g., DTS1070) or appropriate disposable cells.[15]
- Reagents:
  - CL15F6 LNP stock solution.
  - Dispersion buffer: 10 mM Sodium Chloride (NaCl) in deionized, ultrapure water is recommended.[12] Other low ionic strength buffers (e.g., 20 mM Tris, pH 7.4) can also be used.
  - Deionized, ultrapure water (resistivity > 18 M $\Omega$ ·cm).



- Consumables:
  - Syringe filters (0.2 μm pore size) for buffer filtration.[16]
  - Micropipettes and sterile, nuclease-free tips.
  - Lens paper for cleaning cuvettes.[12]

# **Workflow Diagram**





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Caption: Experimental workflow for **CL15F6** LNP zeta potential measurement.



### **Step-by-Step Procedure**

- Buffer Preparation: Prepare the desired dispersion buffer (e.g., 10 mM NaCl). Filter the buffer through a 0.2 μm syringe filter to remove any particulate contaminants that could interfere with the light scattering measurement.[12][16]
- Sample Preparation:
  - Allow the **CL15F6** LNP stock solution to equilibrate to room temperature.
  - Dilute the LNP stock solution in the filtered dispersion buffer to an appropriate concentration. A typical dilution is 1:50 to 1:100, but the optimal concentration is particledependent and should be sufficient to produce a stable signal without causing multiple scattering effects.[3][17]
  - Mix the diluted sample gently by pipetting up and down or brief vortexing. Avoid vigorous shaking that could degrade the LNPs.
- Instrument and Measurement Setup:
  - Turn on the ELS instrument and allow the laser to warm up as per the manufacturer's instructions.
  - Launch the instrument control software and select or create a zeta potential measurement method.
  - Set the measurement parameters:
    - Dispersant: Select the appropriate buffer from the software's library (e.g., Water or 10 mM NaCl). This ensures the correct values for viscosity and dielectric constant are used in the calculation.[12]
    - Material: Select "Liposome" or a similar predefined material if available.
    - Temperature: Set the equilibration temperature, typically 25°C.[16]
    - Cell Type: Select the correct zeta potential cell being used.



- Measurement Protocol: Set the number of runs per measurement. A minimum of three consecutive runs is recommended to assess repeatability.[12]
- Loading the Sample and Measurement:
  - Carefully inspect the zeta potential cell for any scratches or dirt, particularly on the optical windows. Clean with lens paper if necessary.[12]
  - Rinse the cell with the filtered dispersion buffer first, then with the diluted LNP sample.
  - Using a syringe, slowly inject the diluted LNP sample into the cell, ensuring no air bubbles are introduced. Bubbles can cause significant errors in the measurement.
  - Place the cell into the instrument's cell holder, making sure the electrodes make proper contact.
  - Allow the sample to equilibrate at the set temperature for at least 2 minutes before starting the measurement.[12]
  - Start the measurement sequence. The instrument will apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
- Data Analysis and Reporting:
  - Upon completion, the software will display the mean zeta potential (in millivolts, mV),
    standard deviation, and a quality report.
  - Examine the data quality. The phase plot should be linear, and the frequency plot should show a clear peak.
  - Record the mean zeta potential, standard deviation, polydispersity index (PDI) if measured concurrently, measurement temperature, and the exact composition of the dispersion medium.[12]

#### **Results and Data Presentation**

The zeta potential of **CL15F6** LNPs is highly dependent on the formulation and the pH of the medium. The data below is representative of typical results.



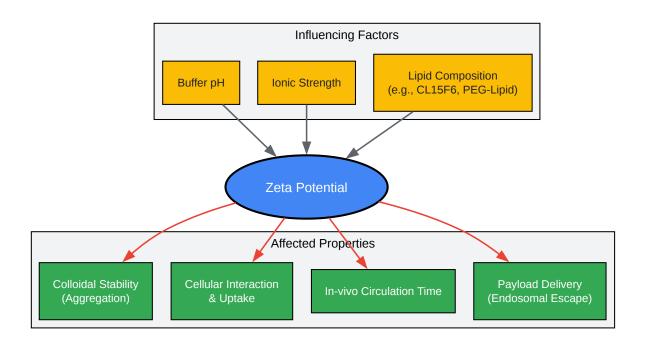
Table 1: Representative Zeta Potential Data for CL15F6 LNP Formulations

Formulation ID	Payload	Buffer pH	Mean Zeta Potential (mV)	Std. Dev. (mV)	Interpretati on
CL15F6-LNP- 01	None (Empty)	7.4	-8.5	1.2	Low charge; potential for aggregation without steric stabilizers.[5]
CL15F6-LNP- 02	pDNA	7.4	-15.2	1.8	Negative charge due to encapsulated pDNA and surface lipids.
CL15F6-LNP- 03	pDNA	5.5	+20.8	2.1	Positive charge at endosomal pH due to protonation of ionizable lipid.[10]
CL15F6-LNP- 04	pDNA	4.0	+35.1	2.5	High positive charge; indicates good stability at low pH.[6]

# **Discussion and Interpretation**

The surface charge of LNPs is a critical factor influencing their lifecycle from formulation to therapeutic action.





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Caption: Factors influencing and affected by LNP zeta potential.

- Stability: As a general guideline, nanoparticle dispersions with a zeta potential magnitude greater than ±30 mV are considered to have good electrostatic stability, resisting aggregation and flocculation.[5][6] Values between ±10 mV and ±30 mV may have short-term stability, while values below ±5 mV are prone to rapid aggregation.[5] For many LNP formulations, stability is also conferred by steric hindrance from components like PEGylated lipids, allowing for stability even at lower zeta potential values.[15]
- pH Dependence: For LNPs containing ionizable lipids like **CL15F6**, the zeta potential is highly dependent on pH.[10] At neutral pH (e.g., 7.4), the surface may be nearly neutral or slightly negative. As the pH decreases to match the endosomal environment (pH 5.0-6.5), the ionizable lipid becomes protonated, leading to a shift to a positive zeta potential. This charge reversal is believed to facilitate interaction with negatively charged endosomal membranes, promoting endosomal escape and delivery of the nucleic acid payload to the cytoplasm.[10]



 Payload Influence: The encapsulation of negatively charged cargo like mRNA or plasmid DNA can influence the overall zeta potential, often making it more negative at neutral pH compared to empty LNPs.[4][9]

### Conclusion

The protocol described provides a reliable and reproducible method for measuring the zeta potential of **CL15F6** LNPs. This measurement is indispensable for the characterization of LNP formulations, offering critical insights into their colloidal stability, surface chemistry, and potential for effective intracellular delivery. Consistent monitoring of zeta potential is a vital component of quality control in the development of LNP-based therapeutics.

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